4-Methyl hydrogen L-aspartate
Overview
Description
4-Methyl hydrogen L-aspartate, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
H-Asp(OMe)-OH, also known as (2S)-2-amino-4-methoxy-4-oxobutanoic acid or 4-Methyl hydrogen L-aspartate, is an aspartic acid derivative . Aspartic acid derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise . They also play a role in mental performance during stress-related tasks and prevent exercise-induced muscle damage .
Mode of Action
It is known that amino acids and their derivatives, like h-asp(ome)-oh, can have significant effects on the body’s metabolic processes . For example, they can influence the secretion of anabolic hormones, which are involved in the growth and repair of body tissues . They can also provide fuel for physical exercise and help to maintain mental performance during stressful tasks .
Biochemical Pathways
H-Asp(OMe)-OH, being an aspartic acid derivative, may be involved in various biochemical pathways. Aspartic acid is a key player in the citric acid cycle (also known as the Krebs cycle), which is a central metabolic pathway that provides energy for cellular processes . It’s also involved in the urea cycle, which helps to detoxify ammonia in the body .
Pharmacokinetics
As an amino acid derivative, it’s likely that it would be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The result of H-Asp(OMe)-OH’s action would likely be an increase in the body’s anabolic processes, leading to enhanced tissue growth and repair . It may also provide additional fuel for physical exercise and help to maintain mental performance during stressful tasks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of H-Asp(OMe)-OH. For example, factors such as diet, physical activity level, and overall health status can affect how the body absorbs and utilizes this compound .
Biochemical Analysis
Biochemical Properties
4-Methyl hydrogen L-aspartate plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides. It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate . This interaction is crucial for the compound’s role in the malate-aspartate shuttle, a key metabolic pathway. Additionally, this compound is compatible with enzymic tRNA acylation, facilitating the ribosomal synthesis of modified peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect the malate-aspartate shuttle, which is essential for maintaining the redox balance in cells . This compound also impacts cellular metabolism by participating in the synthesis of proteins and nucleotides, thereby influencing cell function and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for aspartate aminotransferase, facilitating the transfer of amino groups and the production of oxaloacetate . This enzyme-substrate interaction is critical for the compound’s role in metabolic pathways such as gluconeogenesis and the urea cycle . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in amino acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but may degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can influence cellular function by altering metabolic flux and enzyme activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and protein synthesis . At high doses, it may exhibit toxic effects, such as disrupting the urea cycle and causing an accumulation of ammonia in the bloodstream . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the malate-aspartate shuttle, gluconeogenesis, and the urea cycle . It interacts with enzymes such as aspartate aminotransferase and glutamate dehydrogenase, which are essential for amino acid metabolism . The compound’s role in these pathways influences metabolic flux and the levels of key metabolites, such as oxaloacetate and glutamate .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transport proteins and its role in metabolic pathways .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the mitochondria and cytosol . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is crucial for its role in metabolic processes and its interactions with other biomolecules .
Properties
IUPAC Name |
(2S)-2-amino-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYFUVVWOMLLP-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-53-5 | |
Record name | L-Aspartic acid, 4-methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25513-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501309375 | |
Record name | Aspartic acid β-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-62-0 | |
Record name | Aspartic acid β-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartic acid 4-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartic acid β-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl hydrogen L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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